![molecular formula C16H12ClN3O4S B2468933 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 170571-19-4](/img/structure/B2468933.png)
1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
This compound is a pyrazole derivative with a molecular formula of C16H12ClN3O4S and a molecular weight of 377.8 . It is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, starting from 4-chlorobenzoic acid, new sulfonamide derivatives were synthesized in six steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a sulfonyl group attached to the phenyl ring .Chemical Reactions Analysis
Pyrazole derivatives are known for their reactivity and are often used as scaffolds in the synthesis of bioactive chemicals . The reactions generally proceed well for all substrates, but those with electron-donating groups are usually more reactive than those with electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H12ClN3O4S), molecular weight (377.8), and its structure which includes a pyrazole core .Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds related to our target molecule, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antimalarial Activity
The search for novel antimalarial agents is crucial due to drug resistance. Our compound has been evaluated for its antimalarial potential:
Future Directions
While the future directions for this specific compound are not mentioned in the retrieved papers, pyrazole derivatives are of significant interest in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential for further exploration and development is vast.
properties
IUPAC Name |
5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)12-5-7-13(8-6-12)25(18,23)24/h1-9H,(H,21,22)(H2,18,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAUQESLCOSREJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid |
Synthesis routes and methods
Procedure details
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